(1-Acetyl-pyrrolidin-3-yloxy)-acetic acid
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Overview
Description
(1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is an organic compound that features a pyrrolidine ring substituted with an acetyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid typically involves the reaction of pyrrolidine with acetic anhydride to form the acetylated pyrrolidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are often employed in esterification reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters.
Scientific Research Applications
(1-Acetyl-pyrrolidin-3-yloxy)-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A dione derivative with potential biological activity.
Uniqueness: (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is unique due to the presence of both an acetyl group and an acetic acid moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other pyrrolidine derivatives.
Biological Activity
(1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features an acetyl group attached to a pyrrolidine ring, which is further linked to an acetic acid moiety. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.
1. Neuroprotective Effects
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit neuroprotective properties. For instance, related compounds have shown significant inhibition of apoptosis in neuronal cell lines by modulating mitochondrial pathways and regulating apoptosis-related proteins such as Bcl-2 and Bax .
Compound | EC50 (μM) | Mechanism |
---|---|---|
Compound 19 | 3.68 | Inhibits apoptosis in PC12 cells |
Compound 20 | 0.046 | Protects ECV-304 cells from oxidative damage |
2. Antimicrobial Activity
Pyrrolidine derivatives have been evaluated for their antimicrobial properties against various pathogens. In one study, compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the micromolar range .
Pathogen | MIC (μg/mL) | Activity |
---|---|---|
S. aureus | 5 | Strong |
E. coli | 10 | Moderate |
P. aeruginosa | 15 | Moderate |
3. Antiviral Activity
Research indicates that certain pyrrolidine derivatives can inhibit viral replication. For example, compounds have shown promising results against dengue virus serotype 2, with IC50 values indicating effective inhibition at low concentrations .
Virus | IC50 (μM) | Selectivity Index |
---|---|---|
DENV2 | 3.03 | 5.30 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cellular signaling pathways, such as cholinesterases, which are crucial for neurotransmission.
- Modulation of Oxidative Stress : The compound may protect against oxidative damage by enhancing cellular antioxidant defenses.
- Regulation of Apoptotic Pathways : By influencing the expression of apoptotic proteins, these compounds can prevent cell death in neuronal cells.
Case Studies
Several case studies highlight the efficacy of pyrrolidine derivatives:
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of related compounds improved cognitive function in models of neurodegeneration by reducing neuronal loss and inflammation.
- Infection Models : Animal models infected with pathogens showed significant recovery rates when treated with pyrrolidine derivatives, indicating potential therapeutic applications.
Properties
IUPAC Name |
2-(1-acetylpyrrolidin-3-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-3-2-7(4-9)13-5-8(11)12/h7H,2-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVBDZPPRBAMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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